3,3'-Dibromobisphenol A

概要

説明

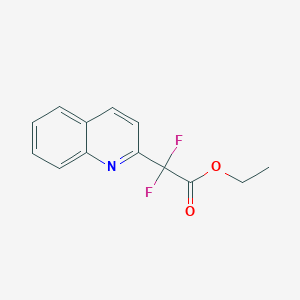

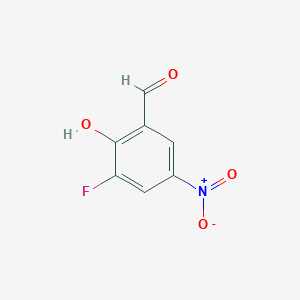

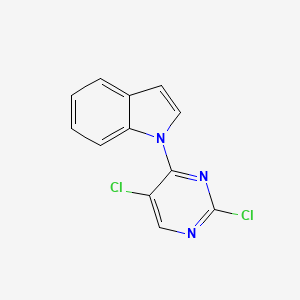

3,3’-Dibromobisphenol A is a chemical compound with the molecular formula C15H14Br2O2 . It is also known by other names such as 4,4’- (2,2-Propandiyl)bis (2-bromphenol), 2,2-Bis (3-bromo-4-hydroxyphenyl)propane, and 2-bromo-4- [2- (3-bromo-4-hydroxyphenyl)propan-2-yl]phenol .

Molecular Structure Analysis

The molecular structure of 3,3’-Dibromobisphenol A consists of two bromophenol groups connected by a propane-2,2-diyl group . The average mass is 386.078 Da and the monoisotopic mass is 383.936035 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3,3’-Dibromobisphenol A are not detailed in the search results, it is known that related compounds like TBBPA undergo reductive debromination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Dibromobisphenol A include a flash point of 201.5±27.3 C, an index of refraction of 1.640, and a molar refractivity of 83.5±0.3 cm^3 . It has 2 H bond acceptors .科学的研究の応用

Environmental Degradation and Microbial Interaction

- Debromination by Microorganisms : Research by Arbeli and Ronen (2003) revealed that anaerobic microorganisms from contaminated sediment can debrominate tetrabromobisphenol-A to bisphenol-A. This process was observed to slow down with the accumulation of intermediate products, including dibromobisphenol-A (Arbeli & Ronen, 2003).

Thyroid System Disruption

- Effects on Thyroid System : Kudo et al. (2006) found that 3,3',5-tribromobisphenol A and 3,3'-dibromobisphenol A were potent competitors for binding to Xenopus laevis thyroid hormone receptors. These compounds affected thyroid signaling, demonstrating potential for thyroid system disruption (Kudo et al., 2006).

Immunological Detection

- Immunoassay Development : Wang et al. (2015) developed an immunoassay using a camelid single domain antibody-alkaline phosphatase fusion protein for detecting tetrabromobisphenol A. This assay demonstrated high selectivity and negligible cross-reactivity, showing potential for environmental and human exposure monitoring (Wang et al., 2015).

Impact on Adipocyte Differentiation

- Influence on Adipogenesis : A study by Akiyama et al. (2015) indicated that debrominated tetrabromobisphenol A compounds, including dibromobisphenol A, could facilitate adipocyte differentiation in 3T3-L1 cells. This suggests a potential impact on metabolic pathways and adipogenesis (Akiyama et al., 2015).

Molecular Impact Studies

- Molecular Targets Analysis : De Wit et al. (2008) utilized genomic and proteomic approaches to assess the molecular effects of TBBPA in zebrafish liver, highlighting its interference with thyroid and Vitamin A homeostasis, and eliciting responses indicating oxidative stress (De Wit et al., 2008).

Synthesis and Material Properties

- Synthesis and Properties of Polycarbonate : Marks and Sekinger (1995) studied the synthesis and properties of 2,2′-dibromobisphenol A polycarbonate, highlighting its potential application in flame retardant materials (Marks & Sekinger, 1995).

Oxidative Stress and Apoptosis

- Impact on Cellular Apoptosis : Zhang et al. (2019) investigated the cytotoxic effects of TBBPA on human hepatocytes (L02 cells), demonstrating that it activated oxidative stress, mitochondrial apoptosis, and the Nrf2 signaling pathway, which can have implications for liver health (Zhang et al., 2019).

Safety and Hazards

作用機序

Target of Action

Dibromobisphenol A primarily targets human embryonic stem cells (hESC) . It has been found to inhibit the proliferation of these cells in a concentration-dependent manner . The compound’s interaction with these cells is believed to be a key factor in its toxicity .

Mode of Action

Dibromobisphenol A interacts with its targets by inhibiting their proliferation . It has been observed that the cell bioaccumulation efficiency of Dibromobisphenol A is higher than that of Tetrabromobisphenol A . This suggests that Dibromobisphenol A may have a stronger affinity for its targets, leading to more potent toxicity .

Biochemical Pathways

Dibromobisphenol A interferes with several metabolic pathways related to amino acid metabolism and biosynthesis . The compound’s interference with these pathways can lead to increased reactive oxygen species, which in turn raises the degree of apoptosis and reduces DNA synthesis .

Pharmacokinetics

It is known that dibromobisphenol a is persistent and bioaccumulative , suggesting that it may have a long half-life in the body and a high potential for bioaccumulation.

Result of Action

The molecular and cellular effects of Dibromobisphenol A’s action include increased reactive oxygen species, raised apoptosis, and reduced DNA synthesis . These effects can lead to toxicity and potential health risks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibromobisphenol A. For instance, the compound has been found in various environments, including electronic waste dismantling sites . The presence of Dibromobisphenol A in these environments can lead to human exposure and potential health risks .

特性

IUPAC Name |

2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNCVRMXCLUOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904259 | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29426-78-6 | |

| Record name | Dibromobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29426-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dibromobisphenol A (3,3'-Dibromobisphenol A) interact with its target and what are the downstream effects?

A: Research suggests that this compound, a debromination product of Tetrabromobisphenol A (TBBPA), can act as both a T3 agonist and antagonist by interfering with the thyroid hormone system. It does so by competing with the thyroid hormone (T3) for binding to transthyretin (TTR) and the thyroid hormone receptor (TR). This competitive binding can disrupt thyroid hormone signaling, potentially affecting development and metabolism. []

Q2: Can you describe the structural characterization of this compound?

A: this compound has the molecular formula C15H12Br2O2 and a molecular weight of 388.05 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure consists of two phenol rings connected by a propane bridge, with bromine atoms substituting the hydrogen atoms at the 3 and 3' positions. [, , , , ]

Q3: How does the presence of bromine atoms in this compound affect its binding affinity to transthyretin (TTR) compared to T3?

A: Studies indicate that the presence of bromine atoms in the ortho positions relative to the hydroxyl group on the phenol rings of brominated phenolic compounds, including this compound, enhances their competitive binding affinity for TTR. This suggests that the bromine atoms play a significant role in the interaction with TTR. []

Q4: What are the main environmental concerns associated with this compound?

A: this compound is a significant environmental contaminant primarily due to its origin as a degradation product of TBBPA, a widely used flame retardant. It has been detected in various environmental matrices, including soil, sediment, and even breast milk, raising concerns about potential bioaccumulation and exposure risks. [, , , ]

Q5: How is this compound formed in the environment?

A: this compound is primarily formed through the debromination of TBBPA in various environmental compartments. This debromination process can occur through both biotic and abiotic pathways, including microbial degradation, photolysis, and reactions with reducing agents. [, , ]

Q6: What are the implications of detecting this compound in breast milk?

A: The detection of this compound in breast milk is concerning due to the potential for infant exposure through breastfeeding. This exposure is particularly worrisome considering the compound's potential to disrupt the endocrine system, which plays a crucial role in early development. []

Q7: Can this compound be further transformed in the environment?

A: Yes, research indicates that this compound can undergo further transformation in the environment. For instance, under anaerobic conditions and in the presence of reducing agents like vitamin B12, it can be further debrominated to bisphenol A. [, ]

Q8: What analytical methods are employed for the detection and quantification of this compound in environmental and biological samples?

A: Several analytical techniques have been employed to detect and quantify this compound, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap high-resolution mass spectrometry (HRMS). [, ]

Q9: Are there any studies investigating the cytotoxicity of this compound?

A: Yes, some studies suggest that this compound exhibits high cytotoxicity, potentially inducing cell death through both apoptotic and necrotic pathways. This finding underscores the importance of understanding its potential health risks. []

Q10: What is the significance of studying the transformation products of TBBPA derivatives like this compound?

A: Studying the transformation products of TBBPA derivatives like this compound is crucial because these products may possess different and potentially more toxic properties than the parent compound. Identifying and characterizing these transformation products can provide a more comprehensive understanding of the environmental and health risks associated with TBBPA and its derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)

![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)